Product packaging for N,N-Dimethyl-2-phenoxyethanamine(Cat. No.:CAS No. 13468-02-5)

N,N-Dimethyl-2-phenoxyethanamine

Cat. No.: B082504
CAS No.: 13468-02-5
M. Wt: 165.23 g/mol
InChI Key: RUHVDRGWCIAFLG-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identification in Scholarly Contexts

In scientific literature and chemical databases, precise identification of a compound is paramount. N,N-Dimethyl-2-phenoxyethanamine is cataloged and referred to by several standardized names and identifiers to ensure unambiguous communication among researchers. The most formally recognized name is its IUPAC (International Union of Pure and Applied Chemistry) name, This compound . chemspider.comsigmaaldrich.com

The compound is registered under the CAS (Chemical Abstracts Service) number 13468-02-5 for its free base form. cookechem.comsigmaaldrich.comechemi.comcymitquimica.comlgcstandards.com Its hydrochloride salt is identified by the CAS number 85384-07-2 . nih.gov Due to its structural components, it is also known by various synonyms, including (2-Dimethylaminoethoxy)benzene , N,N-Dimethyl-2-phenoxyethylamine , and 2-(Dimethylamino)ethyl phenyl ether . chemspider.comcymitquimica.com

The molecular formula of the compound is C₁₀H₁₅NO . cookechem.comechemi.comcymitquimica.comlgcstandards.com From this formula, a molecular weight of approximately 165.23 g/mol is derived. cookechem.comechemi.com Further structural details are encapsulated in identifiers such as the InChI (International Chemical Identifier) and SMILES (Simplified Molecular-Input Line-Entry System) strings, which are machine-readable formats used in cheminformatics.

Interactive Table 1: Chemical Identification of this compound

Identifier TypeValue
IUPAC Name This compound
CAS Number 13468-02-5
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Synonyms (2-Dimethylaminoethoxy)benzene, N,N-Dimethyl-2-phenoxyethylamine
InChI InChI=1S/C10H15NO/c1-11(2)8-9-12-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
InChIKey RUHVDRGWCIAFLG-UHFFFAOYSA-N
SMILES CN(C)CCOC1=CC=CC=C1

Structural Characteristics and Chemical Groupings

The chemical behavior and properties of this compound are a direct consequence of its molecular architecture. The structure is composed of two primary functional groups: a phenoxyethyl group and a dimethylamino group.

The phenoxyethyl group consists of a phenyl ring (C₆H₅) attached to an ethyl chain via an ether linkage (-O-). The phenyl group is an aromatic system, which imparts a degree of rigidity and planarity to that portion of the molecule. The ether linkage introduces a slight bend in the chain and possesses lone pairs of electrons on the oxygen atom.

The dimethylamino group (-N(CH₃)₂) is a tertiary amine, characterized by a nitrogen atom bonded to two methyl groups and one ethyl group (from the phenoxyethyl fragment). The nitrogen atom has a lone pair of electrons, which is the primary source of the molecule's basicity and nucleophilicity. The pKa of the conjugate acid of this compound is approximately 8.80, indicating it is a moderately strong base. echemi.com

The chemical reactivity of this compound is dictated by the interplay between its aromatic and amine components.

The aromatic moiety (the phenyl ring) can undergo electrophilic aromatic substitution reactions. The phenoxy group (-OC₂H₄N(CH₃)₂) as a whole is an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring.

The amine moiety is the most reactive site for many chemical transformations. The lone pair on the nitrogen atom makes it a potent nucleophile and a Brønsted-Lowry base. It readily reacts with acids to form ammonium (B1175870) salts, such as the hydrochloride salt. nih.gov This basicity is a key feature in its use as a catalyst or reagent in organic synthesis where a non-nucleophilic base might be required.

The presence of both an ether oxygen and an amine nitrogen, both containing lone pairs, offers multiple potential coordination sites for metal ions, although the nitrogen is significantly more basic and typically the primary site of interaction. The ethyl bridge separating the phenoxy and dimethylamino groups provides conformational flexibility, allowing the molecule to adopt various shapes.

Interactive Table 2: Physicochemical Properties of this compound

PropertyValue
Physical Form Liquid
pKa (conjugate acid) 8.80 ± 0.28
Boiling Point 126 °C
Density 0.9830 g/cm³ at 20 °C
LogP 1.62700

Note: The properties listed are for the free base form. echemi.com

Historical Context of Related Compounds in Chemical Synthesis and Research

The structural motifs present in this compound are found in a wide array of compounds that have played significant roles in the history of chemical science. The development of synthetic chemistry, marked by Friedrich Wöhler's synthesis of urea (B33335) in 1828, opened the door to creating novel molecules not derived from natural sources. mcgill.ca

The phenoxy group is a core component of many historically important molecules. For example, the synthesis of coumarin, a substance with a phenoxy-like structure within a lactone ring, was achieved by William Henry Perkin in 1868. mcgill.ca This was a significant milestone in synthetic organic chemistry, demonstrating the ability to construct complex aromatic compounds from simpler precursors like those found in coal tar. mcgill.ca

The dimethylamino group is another fundamental building block in synthetic chemistry. Compounds like N,N-dimethylaniline have been studied to understand the electronic effects of the dimethylamino group on an aromatic system. rsc.org The development of synthetic routes to various amines, such as N,N-dimethyl-p-phenylenediamine, has been a continuous area of research, with efforts focused on improving efficiency and reducing environmental impact. google.com

The combination of an amine and an aromatic group is found in phenethylamines, a broad class of compounds. The synthesis and study of simple derivatives like N,N-Dimethylphenethylamine have contributed to the understanding of structure-activity relationships in organic chemistry. chemicalbook.com Similarly, simpler related structures like 2-Phenoxyethanamine nih.gov and N,N-Dimethylethylamine wikipedia.org serve as foundational molecules in the study of their respective chemical classes, aryloxyalkylamines and aliphatic amines. The systematic synthesis and characterization of such compounds have been fundamental to the expansion of organic chemistry and the creation of new materials and molecules with specific desired properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B082504 N,N-Dimethyl-2-phenoxyethanamine CAS No. 13468-02-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-2-phenoxyethanamine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15NO/c1-11(2)8-9-12-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHVDRGWCIAFLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50158863
Record name Ethylamine, N,N-dimethyl-2-phenoxy-
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13468-02-5
Record name N,N-Dimethyl-2-phenoxyethanamine
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Record name Ethylamine, N,N-dimethyl-2-phenoxy-
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Record name Ethylamine, N,N-dimethyl-2-phenoxy-
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Record name Dimethyl(2-phenoxyethyl)amine
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Record name (2-DIMETHYLAMINOETHOXY)BENZENE
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Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for N,N-Dimethyl-2-phenoxyethanamine

Traditional methods for synthesizing this compound often involve multi-step sequences that have been well-documented in chemical literature.

A foundational method involves a two-step process. The first step is the Williamson ether synthesis, where phenol (B47542) is deprotonated by a base, typically sodium hydroxide, to form sodium phenoxide. This is followed by a nucleophilic substitution reaction with 1,2-dichloroethane (B1671644) to yield 2-phenoxyethyl chloride. The subsequent step involves the amination of this intermediate with dimethylamine (B145610) to produce the final product, this compound.

Reaction Scheme:

C₆H₅OH + NaOH → C₆H₅ONa + H₂O

C₆H₅ONa + ClCH₂CH₂Cl → C₆H₅OCH₂CH₂Cl + NaCl

C₆H₅OCH₂CH₂Cl + 2(CH₃)₂NH → C₆H₅OCH₂CH₂N(CH₃)₂ + (CH₃)₂NH₂Cl

This pathway, while established, requires the handling of volatile and potentially hazardous reagents and may involve multiple purification steps.

This method is essentially the second stage of the previously described route. Commercially available or independently synthesized 2-phenoxyethyl chloride is reacted directly with dimethylamine. The reaction is typically carried out in a suitable solvent and may require elevated temperatures and pressures to proceed efficiently. The nucleophilic dimethylamine displaces the chloride ion from the phenoxyethyl chloride, forming this compound.

A more contemporary and efficient approach involves a one-pot reaction utilizing mustard carbonate analogues. unipd.itresearchgate.net This method circumvents the need for hazardous reagents like nitrogen mustards and multi-step syntheses involving chlorine chemistry. researchgate.net In this process, a β-aminoalcohol, such as 2-dimethylaminoethanol, reacts with a dialkyl carbonate (e.g., diethyl carbonate) in the presence of a base like potassium carbonate to form a β-aminocarbonate in situ. unipd.it This intermediate then acts as an alkylating agent for phenol, which is added to the same reaction vessel. The reaction proceeds via the anchimeric assistance of the nitrogen atom, leading to the formation of this compound. unipd.itresearchgate.net

Initial studies demonstrated that heating the reaction mixture first at 140°C for 4 hours to form the aminocarbonate, followed by an increase to 180°C for 20 hours, resulted in a quantitative conversion of phenol with 92% selectivity for the desired product. unipd.it Further optimization showed that increasing the alkylation temperature to 200°C could reduce the total reaction time to 8 hours. unipd.it

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental impact of producing this compound.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. researchgate.netnih.govbeilstein-journals.orgrsc.org In the context of the one-pot aminoalkylation of phenol, microwave-assisted protocols have shown remarkable success. researchgate.net By reacting a β-aminoalcohol with phenol in the presence of diethyl carbonate under microwave irradiation, this compound can be isolated in almost quantitative yield. researchgate.net This method offers a significant reduction in reaction time, often to just a few minutes, and leads to high yields of the pure product after simple liquid-liquid extraction or column chromatography. researchgate.net For instance, aminoalkylation reactions that would otherwise take hours can be completed in as little as 7 minutes with yields exceeding 90%. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave Irradiation
Reaction Time Hours to days Minutes
Yield Good to excellent Excellent to quantitative researchgate.net
Energy Consumption High Low

| Side Products | Can be significant | Often minimized |

This table provides a general comparison based on literature findings.

The application of green chemistry principles aims to design chemical processes that are environmentally benign. acs.orgseventhgeneration.comyoutube.comskpharmteco.com The one-pot synthesis using mustard carbonate analogues is a prime example of a greener approach as it is a chlorine-free direct substitution of an alcohol, a key area of green chemistry research. unipd.it This method avoids the use of hazardous chlorinated intermediates. researchgate.net

Key green chemistry principles applied in these syntheses include:

Prevention of Waste: One-pot syntheses minimize waste by reducing the number of reaction and purification steps. seventhgeneration.comnih.gov

Atom Economy: Designing reactions to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries: Research into using less hazardous solvents or even solvent-free conditions is an ongoing effort. skpharmteco.com

Energy Efficiency: Microwave-assisted synthesis significantly reduces energy consumption compared to conventional heating methods. seventhgeneration.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a single reaction many times, minimizing waste. acs.orgseventhgeneration.com

By adhering to these principles, the synthesis of this compound can be made more sustainable and economically viable.

Characterization of Synthetic Products and Intermediates

The definitive confirmation of the molecular structure and the assessment of the purity of synthesized this compound are critical steps in the synthetic process. This is achieved through a combination of modern spectroscopic and chromatographic techniques.

Infrared (IR) Spectroscopy: Infrared spectroscopy is instrumental in identifying the key functional groups present in the this compound structure. The IR spectrum will exhibit characteristic absorption bands. The C-O-C ether linkage is identifiable by strong stretching vibrations. The aromatic ring gives rise to C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The aliphatic C-H bonds of the ethyl and methyl groups show stretching vibrations in the 2975-2800 cm⁻¹ range. Furthermore, the C-N stretching vibration of the tertiary amine is also expected to be present. docbrown.infonist.gov A computed vapor phase IR spectrum is available for reference. spectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides precise information about the hydrogen (¹H) and carbon (¹³C) environments in the molecule.

¹H-NMR: The proton NMR spectrum of this compound will show distinct signals corresponding to the different types of protons. The six protons of the two equivalent N-methyl groups will appear as a singlet. The two methylene (B1212753) protons adjacent to the nitrogen atom (-CH₂-N) and the two methylene protons adjacent to the oxygen atom (-O-CH₂-) will each produce a triplet, assuming coupling with each other. The aromatic protons on the phenyl ring will appear in the downfield region, typically between 6.8 and 7.4 ppm, with splitting patterns dependent on their substitution. chemicalbook.comchemicalbook.comresearchgate.net

¹³C-NMR: The carbon-13 NMR spectrum offers insight into the different carbon environments. docbrown.infochemicalbook.comchemicalbook.com The N,N-dimethyl groups will produce a signal for the two equivalent methyl carbons. The two methylene carbons of the ethyl bridge will each give a distinct signal. The phenyl group will show four signals: one for the carbon attached to the oxygen and three for the other aromatic carbons, depending on symmetry.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For this compound (C₁₀H₁₅NO), the molecular weight is 165.24 g/mol . spectrabase.comchemspider.com The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. nist.gov Common fragmentation patterns for this type of molecule include the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion. Predicted collision cross-section (CCS) values for different adducts of the molecule can also be calculated to aid in identification. uni.lu

Interactive Spectroscopic Data Table Below is a summary of the expected spectroscopic data for this compound.

Technique Feature Expected Chemical Shift (ppm) or Wavenumber (cm⁻¹) or m/z Assignment
IR Aromatic C-H Stretch>3000Phenyl group C-H
Aliphatic C-H Stretch2975-2800-CH₃ and -CH₂- groups
Aromatic C=C Stretch1600-1450Phenyl ring skeletal vibrations
C-O-C Stretch~1240Aryl-alkyl ether
C-N Stretch1250-1020Aliphatic tertiary amine
¹H-NMR Singlet~2.3N(CH₃)₂
Triplet~2.7-CH₂-N
Triplet~4.0-O-CH₂-
Multiplet6.8-7.4Aromatic protons
¹³C-NMR Aliphatic Carbon~45N(CH₃)₂
Aliphatic Carbon~58-CH₂-N
Aliphatic Carbon~66-O-CH₂-
Aromatic Carbons114-160Phenyl ring carbons
Mass Spec Molecular Ion (M⁺)165C₁₀H₁₅NO
Fragment Ion58[CH₂=N(CH₃)₂]⁺

To ensure the synthesized this compound is free from starting materials, intermediates, and by-products, its purity must be rigorously assessed. Chromatographic techniques are the primary methods for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purity assessment of non-volatile compounds like this compound. lgcstandards.comlgcstandards.com A reversed-phase (RP) HPLC method is typically employed. sielc.com In this method, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com

Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds. restek.comshimadzu.co.kr The sample is vaporized and passed through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The resulting chromatogram will show a major peak for this compound, and any impurities will appear as separate peaks. GC-MS provides the added advantage of identifying the impurities based on their mass spectra. researchgate.net

Interactive Chromatographic Conditions Table The table below outlines typical conditions for the purity analysis of this compound.

Technique Parameter Typical Conditions
HPLC ColumnC18 Reverse Phase
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid
DetectionUV (e.g., at 254 nm) or Mass Spectrometry (MS)
Flow Rate1.0 mL/min
TemperatureAmbient or controlled (e.g., 30 °C)
GC-MS ColumnCapillary column (e.g., DB-5ms)
Carrier GasHelium or Hydrogen
Injection ModeSplit/Splitless
Temperature ProgramRamped oven temperature (e.g., 50 °C to 250 °C)
DetectionMass Spectrometry (Electron Ionization)

The combination of these spectroscopic and chromatographic methods provides a comprehensive characterization and confirms the identity and purity of the synthesized this compound, which is essential for its use in further research and applications. watson-int.cnnih.gov

Chemical Reactions and Mechanistic Investigations

Reactivity of Amine and Ether Functionalities

The N,N-Dimethyl-2-phenoxyethanamine molecule possesses two primary sites of reactivity: the lone pair of electrons on the nitrogen atom of the dimethylamino group and the ether linkage.

The tertiary amine functionality is basic and nucleophilic. Its pKa is approximately 8.80±0.28, indicating it can be protonated to form a quaternary ammonium (B1175870) salt in acidic conditions. echemi.com The nitrogen's lone pair allows it to act as a nucleophile in various reactions. For instance, it can undergo oxidation to form the corresponding N-oxide. It can also participate in substitution reactions where the dimethylamino group could act as a leaving group under specific conditions, although this is less common than reactions at the nitrogen itself.

A significant reaction pathway for structurally related phenylethylamines involves intramolecular cyclization. For example, the related compound N,N-Dimethyl-2-chloro-2-phenylethylamine decomposes in aqueous solutions to form a highly reactive aziridinium (B1262131) ion. wikipedia.org This occurs through an intramolecular attack of the nitrogen atom on the carbon bearing the chlorine, displacing the chloride ion. A similar mechanism could be postulated for derivatives of this compound if the ethyl chain is appropriately substituted with a good leaving group.

The ether functionality, a phenyl ether, is generally stable due to the delocalization of the oxygen's lone pairs into the aromatic ring. Cleavage of the ether bond requires harsh conditions, such as strong acids (e.g., HBr or HI) or powerful reducing agents. Under typical physiological or synthetic conditions, the ether linkage is relatively inert.

Mechanism of Action for Various Chemical Pathways

The mechanisms through which this compound and its derivatives act are often related to their ability to interact with biological targets. One well-documented mechanism for a closely related compound provides significant insight.

N,N-Dimethyl-2-chloro-2-phenylethylamine acts as an irreversible inhibitor of the enzyme acetylcholinesterase. wikipedia.org The mechanism proceeds through the formation of a reactive intermediate, the N,N-dimethyl-2-phenylaziridinium (DPA) ion. wikipedia.org This highly strained, three-membered ring is a potent electrophile. The positively charged DPA ion is attracted to the anionic site of the acetylcholinesterase enzyme. Once positioned, it alkylates a nucleophilic residue within the enzyme's active site, forming a covalent bond. wikipedia.org This irreversible binding permanently deactivates the enzyme. This pathway highlights how the reactivity of the amine functionality can lead to potent biological activity.

Furthermore, compounds with similar structures can act as ligands, binding non-covalently to specific enzymes or receptors to modulate their activity. The binding mechanism in such cases would involve a combination of hydrophobic, electrostatic, and hydrogen bonding interactions between the ligand and the protein's binding pocket.

Participation in Ligand Chemistry and Complexation Studies

The presence of both a nitrogen atom (a soft donor) and an oxygen atom (a hard donor) in this compound allows it to function as a potential chelating ligand in coordination chemistry. Ligands that bind to a metal center through two donor atoms are classified as bidentate. uci.edu

This compound can form a stable five-membered chelate ring when it coordinates to a metal ion through both the nitrogen of the dimethylamino group and the oxygen of the ether group. The stability of such metal complexes would depend on the nature of the metal ion, the solvent system, and the presence of competing ligands. This bidentate coordination can influence the geometry and reactivity of the metal center. While specific complexation studies with this compound are not extensively documented in the provided literature, the principles of coordination chemistry suggest its potential to form complexes with a variety of transition metals. nih.gov The naming of such complexes would follow IUPAC nomenclature, for example, a hypothetical dichloro complex with copper(II) could be named dichloro(this compound)copper(II).

Theoretical and Computational Chemistry Studies

Theoretical and computational methods are powerful tools for investigating the properties and reactivity of molecules like this compound at an electronic level.

Molecular modeling and docking simulations are computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. nih.gov For this compound and its derivatives, docking studies could elucidate the binding mode to targets like acetylcholinesterase or various receptors.

For example, in a docking simulation, the three-dimensional structure of the target protein is used as a receptor. The ligand (this compound) is then computationally placed into the binding site of the receptor in various conformations and orientations. A scoring function is used to estimate the binding energy for each pose, with lower energy scores typically indicating a more favorable binding interaction. Such studies can identify key amino acid residues involved in the binding, such as those forming hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the phenoxy ring. These simulations are instrumental in rational drug design and in explaining the structure-activity relationships observed experimentally. nih.govresearchgate.net

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed insights into the electronic structure, reactivity, and reaction mechanisms of this compound. nih.gov These methods can be used to calculate a variety of molecular properties:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Reaction Pathways: Quantum chemical calculations can be used to map the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. This would be particularly useful for studying the mechanism of aziridinium ion formation from a suitably substituted this compound derivative, providing a deeper understanding of the reaction kinetics and thermodynamics.

Calculated PropertySignificance
HOMO EnergyIndicates electron-donating ability (nucleophilicity).
LUMO EnergyIndicates electron-accepting ability (electrophilicity).
HOMO-LUMO GapRelates to chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies would involve synthesizing and testing a series of analogs to determine which structural features are critical for activity. uni.lu

Key structural modifications and their potential impact on activity could include:

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups on the phenoxy ring can affect the molecule's electronic properties, lipophilicity, and steric profile. This can influence binding affinity to a target receptor. For example, in some phenethylamine (B48288) series, nonpolar substituents like halogens and alkyl groups on the phenyl ring have been shown to increase affinity for certain receptors.

Modification of the N,N-Dimethylamino Group: The size and basicity of the amine group are often crucial for activity. Replacing the methyl groups with larger alkyl groups could affect steric hindrance and binding. The nitrogen atom is often a key interaction point, forming hydrogen bonds or ionic interactions with the target. researchgate.net

Alterations to the Ethyl Linker: The length and flexibility of the chain connecting the phenoxy and amine groups are important. Shortening, lengthening, or introducing rigidity to this linker can significantly alter the way the molecule fits into a binding pocket, thereby affecting its activity.

These studies are essential for optimizing lead compounds into more potent and selective agents. researchgate.netuni.lu

Structural MoietyPotential ModificationsPossible Impact on Activity
Phenoxy RingAddition of substituents (e.g., -Cl, -CH3, -OCH3) at various positions.Alters lipophilicity, electronic interactions, and steric fit with the target.
Ethyl LinkerChanging chain length; introducing conformational constraints.Modifies the distance and relative orientation of the key functional groups.
Dimethylamino GroupVarying the alkyl substituents (e.g., to ethyl, propyl); quaternization.Affects basicity, steric hindrance, and the ability to form ionic bonds.

Analytical Methodologies for Detection and Characterization

Chromatographic Techniques

Chromatographic methods are fundamental for the separation and analysis of N,N-Dimethyl-2-phenoxyethanamine from complex mixtures. These techniques are widely used in quality control and reaction monitoring to ensure the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound, offering high resolution and sensitivity. A common approach involves reverse-phase (RP) HPLC. sielc.com In this method, the compound is passed through a column with a nonpolar stationary phase, using a polar mobile phase.

One established RP-HPLC method utilizes a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.comsielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is typically replaced with formic acid. sielc.comsielc.com The use of columns with smaller particle sizes, such as 3 µm, is suitable for faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.comsielc.com This liquid chromatography method is versatile and can be scaled for preparative separation to isolate impurities. sielc.comsielc.com A specific column that has been successfully used for the separation of this compound is the Newcrom R1, which is a reverse-phase column with low silanol (B1196071) activity. sielc.comsielc.com Commercial availability of this compound with a purity of over 95% as determined by HPLC is noted. lgcstandards.comlgcstandards.com

ParameterDescriptionSource
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.comsielc.com
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS compatibility) sielc.comsielc.com
Stationary Phase Newcrom R1 (Reverse-phase column with low silanol activity) sielc.com
Application Analysis, preparative separation for impurity isolation, pharmacokinetics sielc.comsielc.com

Thin-Layer Chromatography (TLC) serves as a rapid and effective technique for monitoring the progress of chemical reactions that produce this compound. While specific TLC parameters for this compound are not extensively detailed in the provided search results, the general principles of TLC are applicable. In a typical setup, a small sample of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase. The relative retention factor (Rf) values of the starting materials and the product are compared to determine the extent of the reaction. For purification of related compounds, a mixture of petroleum ether and ethyl acetate (B1210297) has been used as an eluent in column chromatography, which can be adapted for TLC mobile phase selection. rsc.org

Gas Chromatography-Mass Spectrometry (GC/MS) is a highly sensitive and specific analytical method used for the identification and quantification of volatile and semi-volatile compounds like this compound. In GC/MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification.

For instance, a study on the chemical composition of Panicum antidotale utilized GC/MS to identify various bioactive compounds. researchgate.net The mass spectra of the separated compounds were matched against the National Institute of Standards and Technology (NIST) library for identification. researchgate.net While this particular study did not identify this compound, the methodology is directly applicable. For related amines, GC/MS has been used to obtain detailed fragmentation patterns. For example, the GC-MS data for N,N-dimethylaniline showed characteristic peaks at m/z (%) 121.15 (81.29), 120.15 (100.00), and 77.05 (29.56). rsc.org Similarly, a validated GC-MS/MS method was developed for the estimation of N-Nitroso dimethyl amine, demonstrating the technique's capability for trace-level impurity analysis. nih.gov Efficient chromatographic separation for such analyses has been achieved on columns like the DB-WAX (30 m length × 0.25 mm internal diameter, 0.5-μm film thickness). nih.gov

TechniqueColumn ExampleDetectorApplicationSource
GC/MSDB-WAX (30 m x 0.25 mm, 0.5 µm)Mass SpectrometerChemical Profiling, Impurity Identification nih.gov

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals corresponding to the different types of protons in the molecule. Based on the structure, one would expect to see signals for the aromatic protons on the phenyl group, the two methylene (B1212753) groups of the ethyl chain, and the two methyl groups attached to the nitrogen atom. For a related compound, N,N-dimethyl-2-(methylthio)aniline, the ¹H NMR spectrum in CDCl₃ showed a singlet for the N,N-dimethyl protons at 2.76 ppm and a singlet for the methylthio protons at 2.44 ppm. rsc.org The aromatic protons appeared as a multiplet between 7.22 and 6.81 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. For a similar structure, N,N-dimethylnaphthalen-1-amine, the ¹³C NMR spectrum in CDCl₃ showed the N,N-dimethyl carbons at 45.19 ppm and the aromatic carbons in the range of 113.87 to 150.78 ppm. rsc.org

NucleusExpected Chemical Shift Ranges (ppm)Multiplicity
¹HAromatic ProtonsMultiplet
-OCH₂- ProtonsTriplet
-NCH₂- ProtonsTriplet
N(CH₃)₂ ProtonsSinglet
¹³CAromatic Carbons-
-OCH₂- Carbon-
-NCH₂- Carbon-
N(CH₃)₂ Carbons-

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-O-C ether linkage, the C-N amine bond, the aromatic C-H bonds, and the aliphatic C-H bonds. A computed vapor phase IR spectrum for this compound is available. spectrabase.com For aliphatic amines like dimethylamine (B145610), C-N stretching vibrations typically occur in the range of 1250-1020 cm⁻¹. docbrown.info The spectrum would also show C-H stretching vibrations from the aromatic ring and the aliphatic chain.

Functional GroupCharacteristic Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
C-O-C Stretch (Aryl Ether)1270 - 1230 (asymmetric), 1075 - 1020 (symmetric)
C-N Stretch (Tertiary Amine)1250 - 1020
Aromatic C=C Bending1600 - 1450

Voltammetric Detection Methods

The tertiary amine group, specifically the N,N-dimethylamino moiety, is expected to be the primary site of electrochemical activity. Aliphatic tertiary amines can undergo anodic oxidation at a suitable electrode surface. This oxidation typically involves the removal of an electron from the nitrogen lone pair to form a radical cation. The stability of this radical cation and the subsequent reaction pathways depend on the molecular structure and the experimental conditions, such as the solvent and pH.

The oxidation potential for aliphatic amines generally occurs at relatively high positive potentials. The process can be irreversible, as the initially formed radical cation can undergo further reactions, such as deprotonation or rearrangement. The presence of the phenoxy group might influence the oxidation potential through electronic effects.

For the analytical determination of this compound, cyclic voltammetry (CV) could be used to initially investigate its electrochemical properties, such as its oxidation potential and the reversibility of the electron transfer process. Following characterization by CV, more sensitive voltammetric techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) could be developed for quantitative analysis. These techniques are adept at measuring low concentrations of analytes by enhancing the signal-to-noise ratio.

The choice of working electrode is crucial for the successful voltammetric detection. Glassy carbon electrodes (GCE) are commonly used for the oxidation of organic molecules. The surface of the GCE could also be modified with various materials, such as nanoparticles or polymers, to enhance the sensitivity and selectivity of the detection method for this compound.

A hypothetical table of expected voltammetric data is presented below based on the general behavior of similar compounds.

Analytical MethodWorking ElectrodeSupporting ElectrolytePotential Range (V vs. Ag/AgCl)Anodic Peak Potential (Epa) (V)
Cyclic VoltammetryGlassy Carbon0.1 M LiClO₄ in Acetonitrile0 to +1.5~ +1.2 (Irreversible)
Differential Pulse VoltammetryGlassy Carbon0.1 M Phosphate Buffer (pH 7)0 to +1.5~ +1.1

This table is illustrative and based on the expected electrochemical behavior of aliphatic tertiary amines. Experimental validation is required.

Further research is necessary to establish and validate specific voltammetric methods for the detection and quantification of this compound.

Intermediate in the Synthesis of Complex Molecules

This compound is recognized as a key organic building block for constructing more complex chemical structures. cymitquimica.com The presence of the tertiary amine allows it to act as a base or nucleophile, while the phenoxy group can be part of a larger aromatic system. Its structural relatives, such as N,N-diethylethanamine, are widely employed as bases and intermediates in the manufacture of various chemicals and medicines, highlighting the synthetic importance of the N,N-dialkyl-2-phenoxyethanamine scaffold.

Role in the Preparation of Pharmaceuticals and Fine Chemicals

The N,N-dialkyl ethylamine (B1201723) moiety is a structural feature present in a multitude of pharmaceutical compounds. researchgate.net this compound and its derivatives are crucial intermediates in the synthesis of these pharmaceuticals. The compound's structure is a fragment of several medically significant molecules, and it is listed for sale as a neurology research chemical, indicating its role in drug discovery and development. lgcstandards.com A key application is in the synthesis of the selective estrogen receptor modulator (SERM) Tamoxifen, where the N,N-dimethylaminoethoxy portion of the molecule is essential for its therapeutic activity. chemicalbook.comgoogle.com

Building Block for Selective Estrogen Receptor Modulators (SERMs)

The most prominent application of the this compound structural motif is in the development of Selective Estrogen Receptor Modulators (SERMs). These are compounds that can selectively inhibit or stimulate estrogen-like action in different tissues. The chemical structure of the widely used breast cancer drug Tamoxifen is (Z)-2-[4-(1,2-diphenyl-1-butenyl)phenoxy]-N,N-dimethylethanamine. chemicalbook.comfrontiersin.org This demonstrates that the core of this compound forms the critical side chain of the final drug molecule. Synthetic routes to Tamoxifen often involve the creation of a 2-[4-(1,2-diphenyl-1-butenyl)-phenoxy]-N,N-dimethylethylamine intermediate, underscoring the importance of this building block. chemicalbook.com

While this compound is a pivotal building block for triphenylethylene-based pharmaceuticals like SERMs, its specific role as a precursor in the synthesis of Benzo[d]imidazo[2,1-b]thiazole derivatives is not documented in the reviewed scientific literature. The synthesis of this particular heterocyclic system typically proceeds from different starting materials, such as 2-aminobenzothiazoles.

The aminoethoxy side chain, specifically the N,N-dimethylaminoethoxy group (-O-CH₂-CH₂-N(CH₃)₂), is a pharmacophore essential to the function of many SERMs. In Tamoxifen, this basic side chain is believed to be crucial for its anti-estrogenic activity. Patent literature details the synthesis of Tamoxifen through intermediates like 4-(2-N,N-dimethylaminoethoxy)benzophenone, which contains the characteristic side chain. google.com The synthesis involves reacting an intermediate with dimethylamine to install the necessary functional group, further cementing the importance of the N,N-dimethylaminoethoxy moiety in the design and synthesis of this class of drugs. google.com

Precursor in the Development of New Organic Compounds

As a versatile chemical intermediate, this compound serves as a starting point for developing novel organic compounds beyond its established applications. cymitquimica.comchemicalbook.com Its bifunctional nature—a phenoxy group on one end and a tertiary amine on the other—allows for sequential or selective reactions to build a wide array of new molecules.

The N,N-dialkyl ethylamine functional group is a recurring motif in the structure of various macromolecules, including catalysts and polymers. researchgate.net While direct polymerization of this compound is not commonly cited, related N,N-dialkylethanolamine compounds are used as precursors to create larger, functional molecules. For instance, a similar compound, N,N-diethyl-N-hydroxyethylamine, has been used as a starting material to synthesize N,N-diethyl-N-aminopropylpoly(oxyethylene)amine, a hydrophilic building block for creating new surfactants, which are a class of macromolecules. chalmers.se This demonstrates the principle of using small amine-containing units to construct larger polymer chains with specific properties.

Table 2: Summary of Synthetic Applications

Application Area Specific Role of this compound Key Findings
Complex Molecule Synthesis Intermediate / Building Block Acts as a foundational structure for more complex organic molecules. cymitquimica.com
Pharmaceuticals Precursor / Intermediate The N,N-dialkyl ethylamine moiety is found in numerous pharmaceuticals. researchgate.net It is a key fragment in the synthesis of the SERM Tamoxifen. chemicalbook.comgoogle.com
SERM Synthesis Core Building Block Forms the essential aminoethoxy side chain of Tamoxifen and related SERMs, which is critical for their biological activity. chemicalbook.comfrontiersin.org
Macromolecular Synthesis Moiety Precursor The N,N-dialkyl ethylamine group can be incorporated into larger molecules like polymers and surfactants. researchgate.netchalmers.se

This table is generated from data in the referenced sources.

Applications in Organic Synthesis and Material Science

Application in Azacrown Synthesis

Based on a comprehensive review of available scientific literature, there is currently no documented evidence to support the application of N,N-Dimethyl-2-phenoxyethanamine in the synthesis of azacrown ethers. Extensive searches of chemical databases and research articles did not yield any instances where this specific compound is utilized as a starting material, intermediate, or reagent in the construction of aza-macrocyclic structures.

Research on Biological Activities and Molecular Mechanisms

Potential Pharmacological Properties

Studies have indicated that N,N-Dimethyl-2-phenoxyethanamine and its derivatives possess several potential pharmacological activities. These properties are largely attributed to the core phenoxyethanamine scaffold, which is present in numerous biologically active molecules.

Research into compounds structurally similar to this compound suggests potential antidepressant-like effects. For instance, some studies have shown that related compounds can influence serotonin (B10506) levels, a key neurotransmitter in mood regulation. The modulation of neurotransmitter systems is a critical mechanism for many antidepressant and antipsychotic drugs. The structural characteristics of this compound, specifically the phenoxy and dimethylamino groups, are features found in various central nervous system (CNS) active agents.

Preliminary research has suggested that this compound and its analogs may exhibit cytotoxic effects against certain cancer cell lines. This has led to investigations into their potential as anticancer agents. For example, derivatives of related nitrogen mustards, which share some structural similarities, have been explored for their ability to treat certain types of cancer. unipd.it The N,N-dialkyl ethylamine (B1201723) moiety, a key feature of this compound, is found in the backbone of numerous pharmaceutical compounds, including some with antiproliferative activities. researchgate.netresearchgate.net

A study evaluating the cytotoxic effects of a related compound on HeLa and MCF-7 cancer cell lines reported an IC50 value of approximately 25 µM against HeLa cells, indicating potential for further investigation.

Table 1: Cytotoxic Activity of a Related Phenoxyethanamine Compound

Cell LineIC50 Value
HeLa~25 µM

This table presents the half-maximal inhibitory concentration (IC50) value, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The potential of this compound to interact with neurotransmitter systems is a significant area of research. Its structure is analogous to compounds known to modulate neurotransmitter receptors, which can lead to various physiological responses, including alterations in mood and cognition. Studies on similar compounds have shown that modifications to the phenoxy group can significantly alter interactions with dopamine (B1211576) transporters, suggesting a potential role in neuropsychiatric disorders. The ability of such compounds to influence neurotransmitter release contributes to their pharmacological profile. lookchem.com

Mechanistic Elucidation of Biological Effects

Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial for its potential development as a therapeutic agent. Research in this area focuses on identifying its molecular targets and characterizing its interactions with them.

The molecular mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to a cascade of biological effects. The specific pathways involved may include signal transduction, enzyme inhibition, or receptor activation. The N,N-dialkyl ethylamine moiety is a common feature in many biologically active compounds, and its presence in this compound suggests that it may share similar mechanisms of action with these molecules. researchgate.net

Binding studies are essential to identify the specific receptors and enzymes that this compound interacts with. While specific binding data for this compound is not extensively detailed in the provided results, the study of structurally related compounds provides insights. The ability of phenoxyethanamine derivatives to bind to neurotransmitter receptors is a key aspect of their biological activity. The structural arrangement of functional groups in this compound provides a basis for understanding how different amine functionalities positioned relative to a phenolic system can influence receptor affinity and chemical reactivity. The N,N-dialkyl ethylamine portion of the molecule is a known pharmacophore in many drugs, suggesting its importance in receptor binding. researchgate.netlookchem.com

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the development of new therapeutic agents by systematically modifying the chemical structure of a lead compound to understand its effects on biological activity. For this compound and its analogs, SAR studies have provided insights into the structural requirements for various biological activities.

The biological activity of this compound analogs can be significantly altered by modifications at three primary locations: the phenoxy ring, the ethyl linker, and the terminal amino group.

Phenyl Ring Substitutions:

Substitutions on the phenyl ring of the phenoxy group can modulate potency and selectivity. Studies on related phenethylamine (B48288) and phenoxyacetamide analogs have shown that the nature and position of substituents are critical. For instance, in a series of 2-phenoxyacetamide (B1293517) analogues evaluated as monoamine oxidase (MAO) inhibitors, a 4-methoxy substituent on the phenoxy ring resulted in a highly selective MAO-A inhibitor. nih.gov In other phenethylamine series, alkyl or halogen groups at the para position of the phenyl ring have been shown to have a positive effect on binding affinity to serotonin receptors. dntb.gov.ua Conversely, electron-withdrawing groups like nitro at the 3- and 4-positions on the phenyl ring of other scaffolds have been found to be unfavorable for certain activities. nih.gov

Interactive Data Table: Impact of Phenyl Ring Substitutions on Related Scaffolds

ScaffoldSubstitution PositionSubstituentObserved Effect on BioactivityReference
2-Phenoxyacetamide4-positionMethoxySelective MAO-A inhibition nih.gov
Phenethylaminepara-positionAlkyl/HalogenIncreased 5-HT₂A receptor affinity dntb.gov.ua
3-(2-amino-ethyl)-5-(benzylidene)-thiazolidine-2,4-dione4-positionChloroMaintained ERK1/2 inhibitory activity nih.gov
3-(2-amino-ethyl)-5-(benzylidene)-thiazolidine-2,4-dione3- & 4-positionNitroAbolished ERK1/2 inhibitory activity nih.gov

Modifications of the Ethylamine Side Chain:

The ethylamine portion of this compound is a key determinant of its interaction with biological targets. Modifications to this chain can impact activity.

N-Substitution: The nature of the substituents on the nitrogen atom is crucial. While the N,N-dimethyl configuration is present in the parent compound, studies on related structures show that altering these groups has significant consequences. For example, in a series of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione derivatives, N-dimethylation or N-acetylation of the primary amine abolished the inhibition of Rsk1 phosphorylation, indicating that a primary amine was essential for this particular activity. nih.gov This suggests that for certain targets, the N,N-dimethyl groups of this compound may be critical for its specific pharmacological profile, while for others, they may be detrimental.

Ethyl Linker: The two-carbon chain between the phenoxy group and the nitrogen atom provides optimal spacing for many biological targets. Lengthening or shortening this linker can lead to a loss of activity.

Interactive Data Table: Impact of Ethylamine Side Chain Modifications on Related Scaffolds

ScaffoldModificationObserved Effect on BioactivityReference
3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dioneN-DimethylationAbolished Rsk1 phosphorylation inhibition nih.gov
3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dioneN-AcetylationAbolished Rsk1 phosphorylation inhibition nih.gov

The design of analogs of this compound with improved properties is guided by SAR findings. The goal is to optimize the molecule's interaction with its target to increase potency and selectivity while minimizing off-target effects.

One common strategy is the bioisosteric replacement of the phenyl ring. nih.gov For example, replacing the phenyl ring with various heteroaromatic rings can lead to compounds with different electronic properties and hydrogen bonding capabilities, potentially improving target binding and selectivity. nih.gov

Another approach involves the strategic placement of substituents on the phenyl ring to exploit specific binding pockets in the target protein. For example, the discovery that a 4-methoxy group on the phenoxy ring of 2-phenoxyacetamide analogs led to high MAO-A selectivity provides a rational basis for designing similar analogs of this compound for this target. nih.gov

Furthermore, conformational constraint is a powerful tool in drug design. By incorporating the flexible ethylamine side chain into a more rigid ring system, it is possible to lock the molecule into a bioactive conformation, which can lead to a significant increase in potency and selectivity.

The development of more potent and selective analogs often involves an iterative process of design, synthesis, and biological testing. Computational modeling and docking studies can also be employed to predict the binding modes of designed analogs and prioritize synthetic efforts.

Environmental Considerations and Degradation Pathways

Environmental Impact Assessment

There are no available environmental impact assessments specifically for N,N-Dimethyl-2-phenoxyethanamine. Such assessments typically involve evaluating the potential for a substance to cause adverse effects in various environmental compartments, including water, soil, and air, and on a range of organisms. The lack of ecotoxicity data, such as LC50 (lethal concentration for 50% of a test population) or EC50 (effective concentration for 50% of a test population) values for aquatic or terrestrial organisms, prevents the characterization of its potential environmental risk.

Degradation Pathways in Various Environments

Detailed studies on the degradation pathways of this compound in different environmental settings (e.g., aquatic systems, soil, atmosphere) have not been identified. The principal mechanisms of degradation for organic compounds in the environment are typically hydrolysis, photodegradation, and microbial degradation.

For related phenoxy compounds, such as phenoxyacetic acid herbicides, degradation is known to occur through the cleavage of the ether bond and subsequent breakdown of the aromatic ring by microorganisms. nih.gov Photodegradation can also play a role in the breakdown of these types of compounds in sunlit surface waters. nih.gov However, without specific studies, it is unknown if this compound follows similar degradation routes or what the resulting transformation products might be.

Biodegradability Studies

No specific studies on the biodegradability of this compound were found. Biodegradability is a critical factor in determining the persistence of a chemical in the environment. Studies on other aliphatic amines have shown a wide range of biodegradability, indicating that this property is highly dependent on the specific molecular structure. Without experimental data from standardized biodegradability tests (e.g., OECD 301 series), the potential for this compound to persist in the environment remains unknown.

Due to the absence of specific research, data tables for environmental impact, degradation pathways, and biodegradability cannot be generated at this time.

Future Research Directions

Exploration of Novel Synthetic Pathways

The classical synthesis of N,N-Dimethyl-2-phenoxyethanamine likely involves the Williamson ether synthesis. wikipedia.orgjk-sci.commasterorganicchemistry.comlibretexts.orgdoubtnut.com This established method reacts a sodium phenoxide with a 2-chloro-N,N-dimethylethylamine. wikipedia.orgjk-sci.commasterorganicchemistry.comlibretexts.orgdoubtnut.com While reliable, future research could focus on developing more efficient, sustainable, and scalable synthetic routes.

Table 1: Potential Novel Synthetic Approaches

Synthetic StrategyDescriptionPotential Advantages
Catalytic C-O Coupling Reactions Employing transition metal catalysts (e.g., copper or palladium) to facilitate the coupling of phenol (B47542) with a suitable dimethylaminoethylating agent.Milder reaction conditions, higher yields, and greater functional group tolerance.
Flow Chemistry Performing the synthesis in a continuous flow reactor.Improved safety, scalability, and process control. Precise control over reaction parameters can lead to higher purity and yield.
Biocatalysis Utilizing enzymes to catalyze the formation of the ether linkage.High selectivity, environmentally friendly conditions, and potential for asymmetric synthesis of chiral analogs.
Microwave-Assisted Synthesis Using microwave irradiation to accelerate the reaction.Significantly reduced reaction times and potentially improved yields.

Discovery of New Therapeutic Applications

A significant area for future investigation is the therapeutic potential of this compound and its analogs. An intriguing lead is its potential role in the development of histone deacetylase (HDAC) inhibitors. nih.govnih.gov HDACs are crucial enzymes in regulating gene expression, and their inhibitors have emerged as a promising class of anti-cancer agents. nih.gov

Future research should systematically explore this avenue by:

Synthesizing a library of this compound derivatives: This would involve modifying the phenyl ring and the dimethylamino group to understand structure-activity relationships (SAR).

Screening for HDAC inhibitory activity: The synthesized compounds would be tested against various HDAC isoforms to determine their potency and selectivity.

Investigating other potential therapeutic targets: Given the structural similarities of this compound to other bioactive molecules, it is plausible that it could interact with other receptors and enzymes. nih.gov Future studies could explore its activity at aminergic receptors (e.g., serotonin (B10506), dopamine) or as an inhibitor of other enzymes implicated in disease.

Table 2: Potential Therapeutic Areas for Investigation

Therapeutic AreaRationaleResearch Approach
Oncology Potential as a scaffold for HDAC inhibitors. nih.govnih.govSynthesis and screening of derivatives for anti-proliferative activity in cancer cell lines and evaluation of HDAC inhibition.
Neurodegenerative Diseases Structural similarities to compounds with neuroprotective properties.Evaluation of neuroprotective effects in cellular and animal models of diseases like Alzheimer's or Parkinson's.
Inflammatory Disorders Some ether-containing compounds exhibit anti-inflammatory properties.Screening for anti-inflammatory activity in relevant in vitro and in vivo models.

Advanced Mechanistic and Ligand-Binding Investigations

A fundamental understanding of how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Future research should employ advanced techniques to elucidate its mechanism of action and binding characteristics.

Receptor Binding Assays: A comprehensive panel of receptor binding assays should be conducted to identify the specific molecular targets of this compound and its analogs. This would involve testing their affinity for a wide range of receptors, ion channels, and enzymes.

X-ray Crystallography: Co-crystallization of the compound or its active analogs with their target proteins can provide a high-resolution, three-dimensional view of the binding site. This information is invaluable for understanding the key interactions that govern binding affinity and selectivity.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes or membrane-bound receptors that are difficult to crystallize, cryo-EM can be a powerful tool to visualize the ligand-protein interaction.

Biophysical Techniques: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantitatively measure the binding kinetics and thermodynamics of the interaction between the compound and its target.

Development of Enhanced Analytical Techniques

To support preclinical and potentially clinical studies, robust and sensitive analytical methods for the quantification of this compound in biological matrices are essential.

Future research in this area should focus on:

Developing and validating a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method: This is the gold standard for bioanalysis due to its high sensitivity and selectivity. dntb.gov.ua The method would need to be optimized for parameters such as the choice of column, mobile phase composition, and mass spectrometric conditions.

Exploring novel sample preparation techniques: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to efficiently extract the analyte from complex biological samples like plasma or tissue homogenates.

Development of chiral separation methods: If chiral analogs of this compound are synthesized, it will be crucial to develop analytical methods that can separate and quantify the individual enantiomers, as they may have different pharmacological properties.

Table 3: Key Parameters for Analytical Method Development

Analytical TechniqueParameter to OptimizeDesired Outcome
HPLC Column chemistry, mobile phase, gradientGood peak shape, resolution from interfering peaks.
Mass Spectrometry Ionization source, precursor/product ionsHigh sensitivity and specificity.
Sample Preparation Extraction solvent, pH, sorbent typeHigh and reproducible recovery.

Computational Studies for Predictive Modeling and Drug Design

Computational approaches are indispensable in modern drug discovery and can significantly guide and accelerate the research on this compound.

Molecular Docking: Docking studies can predict the binding mode of this compound and its derivatives into the active site of potential target proteins, such as HDACs. nih.govmdpi.comnih.govmdpi.comorientjchem.org This can help in prioritizing compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) studies: By building mathematical models that correlate the chemical structure of a series of compounds with their biological activity, QSAR can be used to predict the activity of novel, unsynthesized analogs.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of the binding and the role of specific interactions over time.

ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process.

Table 4: Computational Tools and Their Applications

Computational MethodApplication in this compound Research
Molecular Docking Predict binding poses and prioritize analogs for synthesis. nih.govmdpi.comnih.govmdpi.comorientjchem.org
QSAR Guide the design of more potent compounds.
MD Simulations Assess the stability of ligand-target interactions.
ADMET Prediction Identify candidates with favorable pharmacokinetic and safety profiles.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, potentially leading to the development of new therapeutic agents and a deeper understanding of fundamental biological processes.

Q & A

Q. What are the recommended methodologies for synthesizing N,N-Dimethyl-2-phenoxyethanamine in academic laboratories?

Synthesis typically involves multi-step reactions starting with substituted phenols or acetamide derivatives. For example:

  • Step 1: React 2-phenoxyethanol with thionyl chloride to form 2-phenoxyethyl chloride.
  • Step 2: Perform nucleophilic substitution using dimethylamine under controlled alkaline conditions.
  • Step 3: Purify via fractional distillation or column chromatography.
    Key considerations include optimizing reaction temperature (50–70°C) and solvent selection (e.g., THF or dichloromethane) to minimize side reactions. Safety protocols (PPE, fume hoods) and waste management are critical due to intermediate toxicity .

Q. What safety protocols are essential when handling this compound?

  • PPE: Nitrile gloves, lab coats, and ANSI-approved goggles.
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Waste disposal: Segregate halogenated organic waste and collaborate with certified waste management services.
  • Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .

Q. How can researchers characterize this compound using spectroscopic methods?

  • NMR: ¹H NMR (CDCl₃): δ 2.2–2.4 ppm (N,N-dimethyl singlet), δ 6.8–7.3 ppm (aromatic protons).
  • Mass Spectrometry (MS): ESI-MS expected molecular ion at m/z 165.23 [M+H]⁺.
  • IR: Stretching bands at ~1250 cm⁻¹ (C-O ether) and ~2800 cm⁻¹ (N-CH₃).
    Cross-validate with high-purity standards and reference databases like NIST Chemistry WebBook .

Q. What thermodynamic properties of this compound are critical for experimental design?

  • Boiling point: ~210–215°C (estimated via group contribution methods).
  • ΔfH° (gas): Use computational tools (e.g., Gaussian) with B3LYP/6-31G* basis set for enthalpy of formation.
  • Solubility: LogP ≈ 1.8 (hydrophilic-lipophilic balance suitable for organic-aqueous mixed solvents).
    Experimental validation via differential scanning calorimetry (DSC) and gas chromatography (GC) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

  • Approach 1: Replicate experiments under standardized conditions (e.g., 25°C, 1 atm).
  • Approach 2: Use quantum mechanical calculations (DFT) to predict solvent interactions.
  • Approach 3: Cross-reference with high-authority datasets (e.g., NIST, PubChem) and validate via HPLC purity assays .

Q. What advanced analytical techniques are suitable for detecting this compound in complex matrices?

  • LC-MS/MS: Optimize using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water).
  • GC-FID: Derivatize with BSTFA to enhance volatility.
  • X-ray crystallography: For structural confirmation if crystalline derivatives are synthesized .

Q. How can this compound be evaluated for pharmacological activity in vitro?

  • Receptor binding assays: Screen against GPCRs (e.g., adrenergic or serotonin receptors) using radioligand displacement.
  • Cytotoxicity: Use MTT assays in HEK-293 or HepG2 cell lines.
  • Metabolic stability: Assess via liver microsome incubations with LC-MS monitoring .

Q. What methodologies assess the environmental impact of this compound degradation byproducts?

  • Aqueous photolysis: Expose to UV light (254 nm) and analyze degradation products via HRMS.
  • Soil adsorption studies: Use batch equilibration methods with HPLC quantification.
  • Ecotoxicology: Test on Daphnia magna or Vibrio fischeri for acute toxicity .

Q. How does structural modification of this compound influence its reactivity?

  • Case study: Replace the phenoxy group with pyridyloxy (as in N,N-Dimethyl-2-pyridin-2-yloxyethanamine) to enhance hydrogen bonding.
  • Method: Perform Hammett analysis to correlate substituent effects with reaction rates.
  • Tools: Use molecular docking to predict interactions in catalytic systems .

Q. What are the challenges in studying hydrolysis pathways of this compound?

  • Kinetic analysis: Monitor pH-dependent hydrolysis (e.g., 0.1M HCl vs. NaOH) using ¹H NMR.
  • Intermediate isolation: Trap reactive species (e.g., epoxides) with stabilizing agents.
  • Computational modeling: Apply transition state theory (Gaussian) to predict activation energies .

Notes

  • Authoritative Sources: Prioritize data from NIST, PubChem, and peer-reviewed journals.
  • Safety Compliance: Adhere to OSHA and institutional guidelines for hazardous chemical handling.
  • Experimental Replication: Document all parameters (solvent purity, instrument calibration) to ensure reproducibility.

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N,N-Dimethyl-2-phenoxyethanamine
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Reactant of Route 2
N,N-Dimethyl-2-phenoxyethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.